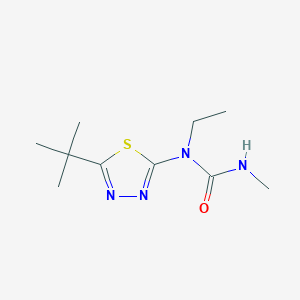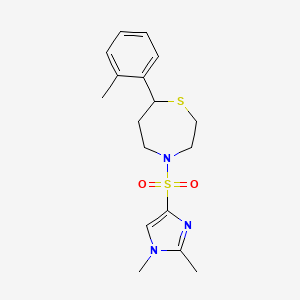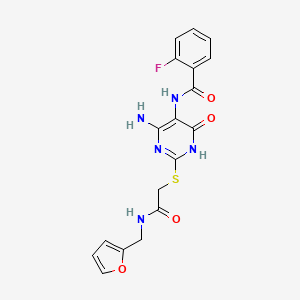
2-(2-Cyanophenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyanophenoxy)propanoic acid is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(2-Cyanophenoxy)propanoic acid is 1S/C10H9NO3/c1-7(10(12)13)14-9-5-3-2-4-8(9)6-11/h2-5,7H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(2-Cyanophenoxy)propanoic acid is a powder at room temperature . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen
Renewable Building Blocks for Material Science
Phloretic acid, a naturally occurring phenolic compound, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation instead of phenol. This approach paves the way towards sustainable alternatives to phenol, providing specific properties of benzoxazine to aliphatic molecules or macromolecules, potentially including derivatives like 2-(2-Cyanophenoxy)propanoic acid for a wide range of applications in materials science (Acerina Trejo-Machin et al., 2017).
Photodegradation Studies in Aqueous Systems
The photodegradation of aryloxyphenoxy propionic herbicides, which may include compounds structurally related to 2-(2-Cyanophenoxy)propanoic acid, has been studied in water under different irradiation wavelengths. These studies are crucial for understanding the environmental fate of such herbicides and developing methods for their degradation or removal from water bodies (M. V. Pinna & A. Pusino, 2011).
Antioxidant and Anti-inflammatory Properties
Research on the leaves of Eucommia ulmoides Oliv. identified new phenolic compounds with potential anti-inflammatory effects, which could be relevant for compounds structurally similar to 2-(2-Cyanophenoxy)propanoic acid. These findings contribute to the understanding of the anti-inflammatory properties of such compounds and their potential applications in medical and health-related fields (Xiaolei Ren et al., 2021).
Safety and Hazards
The safety information for 2-(2-Cyanophenoxy)propanoic acid includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Wirkmechanismus
Target of Action
The primary targets of 2-(2-Cyanophenoxy)propanoic acid are currently unknown
Biochemical Pathways
It’s worth noting that propionic acid, a structurally similar compound, is known to be involved in various biochemical pathways, including fatty acid metabolism
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Eigenschaften
IUPAC Name |
2-(2-cyanophenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7(10(12)13)14-9-5-3-2-4-8(9)6-11/h2-5,7H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFLLMBBLIDQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyanophenoxy)propanoic acid | |
CAS RN |
1016749-80-6 |
Source


|
| Record name | 2-(2-cyanophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2821612.png)
![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821614.png)
![3-chloro-5-(trifluoromethyl)-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminopyridine-2-carboximidamide](/img/structure/B2821615.png)




![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2821622.png)
![2-(1,3-Benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile](/img/structure/B2821625.png)
![2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821629.png)
![(E)-methyl 2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2821630.png)